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Executive Summary

Traumatic Brain Injury (TBI) represents a significant global health challenge, with a complex
pathophysiology that includes primary mechanical injury and a subsequent cascade of
secondary insults. A key contributor to this secondary injury is the disruption of the blood-brain
barrier (BBB) and the development of cerebral edema. The kallikrein-kinin system, and its
primary effector peptide bradykinin, are strongly implicated in the inflammatory processes that
increase BBB permeability. Anatibant (also known as LF-22-0542), a selective antagonist of
the bradykinin B2 receptor (B2R), has been investigated as a neuroprotective agent to mitigate
these effects. This technical guide provides a comprehensive overview of the preclinical and
clinical evidence for anatibant in TBI, detailing its mechanism of action, experimental
protocols, and quantitative outcomes.

Mechanism of Action: Targeting the Kallikrein-Kinin
System

Following a traumatic brain injury, the activation of the kallikrein-kinin system leads to the
production of bradykinin, a potent inflammatory mediator. Bradykinin exerts its effects primarily
through the activation of the B2 receptor, which is constitutively expressed on endothelial cells
of the BBB.[1] The binding of bradykinin to the B2R initiates a signaling cascade that ultimately
increases the permeability of the BBB, leading to vasogenic edema and neuronal damage.
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Anatibant is a non-peptide, selective B2R antagonist that competitively inhibits the binding of
bradykinin to its receptor.[2] By blocking this interaction, anatibant is hypothesized to prevent
the downstream signaling that leads to BBB disruption, thereby reducing cerebral edema and
its detrimental consequences.[2] Preclinical studies have demonstrated that anatibant can
cross the blood-brain barrier.

Signaling Pathway of Bradykinin B2 Receptor-Mediated
Blood-Brain Barrier Permeability

The activation of the B2R by bradykinin on brain endothelial cells triggers a complex signaling
cascade that results in the destabilization of tight junctions and adherens junctions, the protein
complexes that regulate the paracellular permeability of the BBB. The key steps in this pathway
are illustrated in the diagram below.
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Caption: Bradykinin B2 Receptor Signaling Cascade in TBI.
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Preclinical Evidence

Anatibant has been evaluated in several preclinical models of traumatic brain injury, primarily
in rodents. These studies have consistently demonstrated a neuroprotective effect,
characterized by a reduction in cerebral edema, intracranial pressure, and neuronal damage.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from a selection of preclinical
studies investigating the efficacy of anatibant in animal models of TBI.

. TBI Induction Anatibant
Study Animal Model Key Outcomes
Method Dosage

Intracranial
Pressure (ICP):
Significant
reduction at 3, 6,
and 10h post-

injury (16.6
1.67 mmHg vs.
24.40 + 3.58
3.0 mg/kg b.w. mmHg in control;
Controlled
Zweckberger et Male C57/BI6 ) (subcutaneous p=0.002).
) Cortical Impact ) ]
al., 2009 mice i) bolus at 15 min Contusion
and 8h post-TBI)  Volume:
Significant

reduction at 24h
post-trauma
(28.28 £5.18
mm3vs. 35.0 +
3.32 mm3in
control;
p=0.003).

Experimental Protocol: Controlled Cortical Impact (CCl)
in Mice
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The following is a generalized protocol for inducing a controlled cortical impact injury in mice,
based on methodologies reported in preclinical studies of TBI. This protocol is intended as a

representative example and should be adapted and refined according to specific experimental
goals and institutional guidelines.
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Caption: Experimental Workflow for Preclinical Anatibant TBI Study.
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Clinical Evidence

The clinical development of anatibant for TBI has included a Phase | study to assess safety
and pharmacokinetics, and a larger Phase Il trial (the BRAIN Trial) to evaluate safety and
efficacy.

Phase | Study in Severe TBI

A Phase |, single-dose, placebo-controlled study was conducted in 25 patients with severe TBI
(Glasgow Coma Scale [GCS] < 8). Patients received a single subcutaneous injection of
anatibant (3.75 mg or 22.5 mg) or placebo 8-12 hours after injury.

Key Findings:

e Pharmacokinetics: Anatibant demonstrated dose-proportional pharmacokinetics. Protein
binding was greater than 97.7%.

o Safety: Anatibant was well-tolerated with no unexpected adverse events.

e Biomarker: Plasma and cerebrospinal fluid levels of the bradykinin metabolite BK1-5 were
significantly increased after trauma, supporting the rationale for B2R antagonism.

The BRAIN Trial: A Phase Il Randomized Controlled Trial

The BRAIN Trial was a multicenter, randomized, placebo-controlled trial designed to evaluate
the safety and efficacy of anatibant in patients with TBI. The trial was terminated early due to
the withdrawal of funding and therefore did not reach its planned sample size of 400 patients,
limiting its statistical power.

Experimental Protocol:

o Participants: 228 adults with a GCS of 12 or less and a CT scan showing intracranial trauma,
randomized within 8 hours of injury.

« Intervention: Patients were randomly allocated to one of three anatibant dose groups or
placebo:

o Low Dose: 10 mg loading dose, 5 mg/day for 4 days.
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o Medium Dose: 20 mg loading dose, 10 mg/day for 4 days.

o High Dose: 30 mg loading dose, 15 mg/day for 4 days.

e Primary Outcome: Incidence of Serious Adverse Events (SAES).

e Secondary Outcomes: Mortality at 15 days, and in-hospital morbidity assessed by the
Glasgow Coma Scale (GCS), Disability Rating Scale (DRS), and a modified Oxford
Handicap Scale (HIREOS).

Quantitative Data from the BRAIN Trial

The following tables summarize the key outcomes from the BRAIN Trial. It is important to note
that the results for the anatibant group are for all doses combined. A breakdown of outcomes
by individual dose groups is not publicly available.

Table 2: Safety and Mortality Outcomes (15 days post-randomization)

Anatibant (all . .
Relative Risk (95%

Outcome doses combined) Placebo (n=57) c)
(n=163)
At least one Serious
26.4% (43/163) 19.3% (11/57) 1.37 (0.76 to 2.46)
Adverse Event (SAE)
All-cause Mortality 19% 15.8% 1.20 (0.61 to 2.36)

Table 3: Morbidity Outcomes at Discharge
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Anatibant (all doses
Outcome . Placebo
combined)

Mean Glasgow Coma Scale

12.48 13.0
(GCS)
Mean Disability Rating Scale

11.18 9.73
(DRS)
Mean Modified Oxford

3.94 3.54

Handicap Scale (HIREOS)

The results of the BRAIN trial showed no significant difference in SAEs or mortality between
the combined anatibant group and the placebo group. There was a non-significant trend
towards worse outcomes on the GCS, DRS, and HIREOS scales in the anatibant-treated
patients. However, the premature termination of the trial significantly impacts the interpretation
of these findings.

Discussion and Future Directions

Anatibant has a strong preclinical rationale for use in neuroprotection following TBI, with
animal studies demonstrating its ability to reduce key markers of secondary brain injury. The
proposed mechanism of action, antagonism of the bradykinin B2 receptor to mitigate cerebral
edema, is well-supported by our understanding of TBI pathophysiology.

However, the clinical evidence remains inconclusive. While a Phase | study demonstrated
safety and favorable pharmacokinetics, the pivotal Phase 1l BRAIN Trial was underpowered to
provide definitive evidence of either benefit or harm. The non-significant trend towards worse
morbidity outcomes in the treatment arm warrants careful consideration in the design of any
future trials.

For drug development professionals, the story of anatibant highlights the challenges of
translating promising preclinical findings into clinical success in the complex and
heterogeneous TBI patient population. Future research in this area may require more refined
patient selection, potentially utilizing biomarkers to identify individuals most likely to benefit
from B2R antagonism. Further preclinical studies could also explore optimal dosing and timing
of administration in greater detalil.
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Conclusion

Anatibant remains a compound of interest for neuroprotection in TBI due to its targeted
mechanism of action against a key pathway in secondary brain injury. While preclinical data are
encouraging, the available clinical evidence is insufficient to support its use. Further, well-
powered clinical trials would be necessary to definitively determine the safety and efficacy of
anatibant in patients with traumatic brain injury. This technical guide has summarized the
existing data to inform future research and development in this critical area of unmet medical
need.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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